molecular formula CBrCl3Hg B14714081 Bromo(trichloromethyl)mercury CAS No. 20464-26-0

Bromo(trichloromethyl)mercury

Cat. No.: B14714081
CAS No.: 20464-26-0
M. Wt: 398.86 g/mol
InChI Key: XQSVHXZWWQRYKP-UHFFFAOYSA-M
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Description

Bromo(trichloromethyl)mercury is an organomercury compound with the molecular formula CBrCl₃Hg. It is a member of the broader class of organomercury compounds, which are characterized by the presence of at least one carbon-mercury bond. These compounds are known for their unique chemical properties and applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromo(trichloromethyl)mercury can be synthesized through the reaction of bromoform with phenylmercuric bromide in the presence of a base . This method involves the generation of dichlorocarbene, which then reacts with phenylmercuric chloride to form the desired compound. Another method involves the use of sodium trichloroacetate as a carbene source, which releases dichlorocarbene upon heating .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of phase-transfer catalysts and protic bases can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Bromo(trichloromethyl)mercury undergoes various types of chemical reactions, including substitution, addition, and reduction reactions. It reacts with hydrogen cyanide, potassium cyanide, and potassium iodide, behaving as a typical organomercury compound .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various organomercury derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Bromo(trichloromethyl)mercury has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, although its toxicity poses significant challenges.

    Industry: this compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of bromo(trichloromethyl)mercury involves its interaction with nucleophilic sites on biomolecules. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzymatic activity. This interaction is primarily mediated through the formation of mercury-thiol bonds, which disrupt the normal function of the target proteins .

Comparison with Similar Compounds

Uniqueness: Bromo(trichloromethyl)mercury is unique due to its specific reactivity and the presence of both bromine and trichloromethyl groups. This combination imparts distinct chemical properties, making it valuable in specialized synthetic applications .

Properties

CAS No.

20464-26-0

Molecular Formula

CBrCl3Hg

Molecular Weight

398.86 g/mol

IUPAC Name

bromo(trichloromethyl)mercury

InChI

InChI=1S/CCl3.BrH.Hg/c2-1(3)4;;/h;1H;/q;;+1/p-1

InChI Key

XQSVHXZWWQRYKP-UHFFFAOYSA-M

Canonical SMILES

C(Cl)(Cl)(Cl)[Hg]Br

Origin of Product

United States

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